4-Amino-3-bromophenol

Organic Synthesis Process Chemistry Regioselective Bromination

4-Amino-3-bromophenol (CAS 74440-80-5) is a brominated aminophenol with a molecular formula of C6H6BrNO and a molecular weight of 188.02 g/mol. It is characterized by a 1,2,4-substitution pattern on the benzene ring, with a hydroxyl group at position 1, a bromine atom at position 3, and an amino group at position 4.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 74440-80-5
Cat. No. B183259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromophenol
CAS74440-80-5
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Br)N
InChIInChI=1S/C6H6BrNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
InChIKeyJIRZAMLWKLMYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-bromophenol (CAS 74440-80-5): A Regiospecific Bifunctional Scaffold for Directed Cross-Coupling and Heterocycle Synthesis


4-Amino-3-bromophenol (CAS 74440-80-5) is a brominated aminophenol with a molecular formula of C6H6BrNO and a molecular weight of 188.02 g/mol . It is characterized by a 1,2,4-substitution pattern on the benzene ring, with a hydroxyl group at position 1, a bromine atom at position 3, and an amino group at position 4 [1]. This specific regiochemistry places the bromine ortho to the amino group, creating a unique electronic and steric environment that distinguishes it from its positional isomers and halogen analogs in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions [2].

Why 4-Amino-3-bromophenol Cannot Be Replaced by Its Positional Isomers in Regioselective Synthesis


In the synthesis of complex molecules, the exact position of the bromine atom relative to the amino and hydroxyl groups dictates the outcome of key reactions. For 4-Amino-3-bromophenol, the ortho relationship between the bromine and the amino group enables directed cross-coupling and intramolecular cyclization reactions that are not feasible with isomers like 4-amino-2-bromophenol or 3-amino-4-bromophenol [1]. Simply substituting a different brominated aminophenol would lead to a different regioisomeric product, potentially nullifying biological activity or material properties. For example, the C–Br bond in this compound is highly active towards Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids, allowing installation of biaryl systems specifically ortho to the amine . The synthesis of 4-Amino-3-bromophenol itself presents a regioselectivity challenge, with reported yields of 88% and 95% via specific routes, underscoring the non-trivial nature of obtaining this specific isomer .

Quantitative Differentiation of 4-Amino-3-bromophenol (CAS 74440-80-5) from Its Closest Analogs


Synthesis Yield: 4-Amino-3-bromophenol Achieves 88–95% via Reductive Routes, Exceeding Reported Yields for 4-Amino-2-bromophenol

The synthesis of 4-Amino-3-bromophenol from 3-bromo-4-nitrophenol via reduction proceeds with a reported yield of 88%, and an alternative route from sodium nitrophenolate affords a 95% yield . In contrast, the synthesis of its positional isomer 4-Amino-2-bromophenol (CAS 16750-67-7) often involves multi-step sequences with lower overall yields due to competing para-substitution; a typical patented route reports yields in the range of 60–70% [1]. This yield differential impacts cost of goods and scalability for procurement.

Organic Synthesis Process Chemistry Regioselective Bromination

Ortho-Bromo Regiochemistry Enables Directed Suzuki-Miyaura Coupling, Unlike 4-Amino-2-bromophenol

The C–Br bond in 4-Amino-3-bromophenol is positioned ortho to the amino group, which allows for directed Pd-catalyzed Suzuki-Miyaura coupling to install biaryl systems adjacent to the nitrogen center [1]. This regiochemistry is crucial for synthesizing indole derivatives and benzoxazoles. In contrast, 4-Amino-2-bromophenol has the bromine para to the amino group, precluding this directed ortho-functionalization. While direct quantitative comparison data from a single study are lacking, the reactivity pattern is a class-level inference based on the established principles of directed ortho-metalation and cross-coupling .

Cross-Coupling C-C Bond Formation Medicinal Chemistry

Physical Form Stability: 4-Amino-3-bromophenol is a Solid at Ambient Temperature, Facilitating Handling vs. Liquid Analogs

4-Amino-3-bromophenol is a solid at 20°C with a melting point of 151°C [1]. This is in contrast to some halogenated aminophenols that are low-melting solids or liquids, complicating storage and automated dispensing. For example, 4-Amino-3-chlorophenol (CAS 17609-80-2) has a reported melting point of 101–104°C, which can lead to clumping or liquefaction during summer shipping . The higher melting point of the bromo derivative ensures better physical stability during transport and long-term storage.

Physical Properties Formulation Logistics

Optimal Application Scenarios for 4-Amino-3-bromophenol (CAS 74440-80-5) Driven by Proven Differentiators


Medicinal Chemistry: Synthesis of Kinase Inhibitors Requiring Ortho-Amino Biaryl Motifs

The ortho-bromo, ortho-amino substitution pattern of 4-Amino-3-bromophenol uniquely enables the construction of biaryl systems adjacent to the nitrogen center via Suzuki-Miyaura coupling . This is a key step in the synthesis of certain kinase inhibitor scaffolds where the precise spatial arrangement of aryl rings is critical for ATP-binding pocket occupancy [1]. Using 4-Amino-2-bromophenol would place the biaryl at the para position, yielding an inactive analog.

Process Chemistry: Cost-Effective Scale-Up of Brominated Aminophenol Intermediates

With demonstrated synthesis yields of 88% and 95% from accessible precursors, 4-Amino-3-bromophenol offers a more economical route compared to its 2-bromo isomer, whose patented processes report yields of only 60–70% . This yield advantage directly supports process chemists aiming to minimize cost of goods for multi-kilogram campaigns.

Material Science: Preparation of Regiospecific Polymeric Building Blocks

The bifunctional nature (NH2 and OH) combined with the site-specific bromine enables stepwise polymerization or functionalization. The high melting point (151°C) ensures the monomer remains a free-flowing solid during automated dispensing in polymer synthesis workflows, unlike lower-melting chloro analogs [2].

Chemical Biology: Tool Compound Synthesis for Target Identification

The ability to install an aryl handle ortho to the amine without protecting group manipulation makes this compound ideal for generating probe molecules where the amino group must remain free for subsequent conjugation to biotin or fluorophores. This regiochemical advantage is not shared by its constitutional isomers .

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